molecular formula C11H14O4 B11892500 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde

Cat. No.: B11892500
M. Wt: 210.23 g/mol
InChI Key: VBTUOZWFDKJLMK-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxymethyl group and two methoxy groups attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxymethyl derivative. This reaction is typically carried out under mild conditions, with the temperature maintained between 25-50°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of catalysts, such as tertiary amines or phosphines, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetic acid.

    Reduction: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetaldehyde: Similar structure but lacks the hydroxymethyl and methoxy groups.

    3,4-Dimethoxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.

    2-Hydroxy-3,4-dimethoxybenzaldehyde: Similar structure but has a hydroxyl group instead of a hydroxymethyl group.

Uniqueness

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]acetaldehyde

InChI

InChI=1S/C11H14O4/c1-14-10-4-3-8(5-6-12)9(7-13)11(10)15-2/h3-4,6,13H,5,7H2,1-2H3

InChI Key

VBTUOZWFDKJLMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC=O)CO)OC

Origin of Product

United States

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